“2-[(1H-benzimidazol-2-ylamino)methyl]phenol” is a heterocyclic compound. It has a molecular weight of 239.28. The compound is solid in its physical form.
Molecular Structure Analysis
The molecular formula of “2-[(1H-benzimidazol-2-ylamino)methyl]phenol” is C14H13N3O. The InChI code is 1S/C14H13N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-8,18H,9H2,(H2,15,16,17).
Physical And Chemical Properties Analysis
The compound is solid in its physical form. It has a molecular weight of 239.28. The storage temperature is room temperature.
Related Compounds
4-[Bis(thiazol-2-ylamino)methyl]phenol
Compound Description: This compound is a bis-thiazole derivative designed and synthesized as a potential tyrosinase inhibitor. It exhibits significant tyrosinase inhibitory activity with an IC50 value of 29.71 μM. This activity is 2.4 times higher than that of kojic acid and almost 13 times higher than that of ascorbic acid. []
Relevance: This compound shares a similar structure with 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, featuring a central phenol ring substituted at the para position with a methylene linker connected to two nitrogen-containing heterocycles. While the target compound incorporates a benzimidazole moiety, this compound utilizes two thiazole rings, highlighting the potential of exploring different heterocyclic systems for modulating biological activities. []
Compound Description: PBP is a Schiff base ligand used to synthesize cobalt(II) and iron(III) complexes. The cobalt complexes, CoL2X2 (X = Cl, Br, or NCS), adopt a pseudotetrahedral geometry, while the iron complex, FeLCl3, is pentacoordinated. []
4-[(1H-Benzimidazol-2-ylimino)methyl]phenol (PB)
Compound Description: Similar to PBP, PB serves as a Schiff base ligand for the synthesis of cobalt(II) complexes. The resulting complexes, CoL2X2 (X = Cl, Br, or NCS), exhibit a pseudotetrahedral geometry. []
2-[(1H-Benzimidazol-1-yl)methyl]phenol
Compound Description: This compound is a benzimidazole derivative that forms a benzene hemisolvate in its crystal structure. The benzimidazole and phenol rings in the molecule exhibit a dihedral angle of 75.28° due to the methylene linker. []
Relevance: This compound bears a close structural resemblance to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, with both containing a benzimidazole moiety linked to a phenol ring through a methylene bridge. The key difference lies in the nitrogen atom of the benzimidazole involved in the linkage: N1 in this compound versus N2 in the target compound. This subtle change in connectivity could potentially impact their respective chemical reactivity and biological activities. []
2-(1H-benzimidazol-2-yl)-phenol derivatives
Compound Description: This refers to a series of five derivatives of 2-(1H-benzimidazol-2-yl)-phenol, specifically 1H (HL1), 5-chloro-(HL2), 5-methyl-(HL3), 5,6-dichloro-(HL4), and 5,6-dimethyl-(HL5). These derivatives were synthesized and used as ligands to form iron(II) complexes (C1-C5). These complexes were investigated for their catalytic activity in ethylene oligomerization. []
Relevance: These derivatives are closely related to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol as they share the core structure of a benzimidazole ring directly linked to a phenol ring. The differences lie in the substituents on the benzimidazole and phenol rings, and the absence of the methylene bridge in these derivatives. The presence or absence of the methylene bridge can affect the flexibility and conformational freedom of the molecule, which can have implications for its biological activity and interactions with other molecules. []
Compound Description: This compound is a benzimidazole derivative that exists as a nitromethane monosolvate in its crystal structure. The molecule adopts a conformation where the benzene ring of the 2-ethoxy-6-methylphenol substituent is nearly perpendicular to the benzimidazole ring. []
Compound Description: This series of compounds was synthesized through a multi-step process, incorporating a pyrazolone ring system alongside the benzimidazole moiety. The compounds demonstrated a range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. []
Relevance: These compounds are structurally related to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol by the presence of the 2-(1H-benzimidazol-2-ylmethyl) substituent. The key structural difference lies in the incorporation of the pyrazolone ring and arylidene group, which significantly expands the chemical space explored and contributes to the observed diverse biological activities. This highlights the potential of using 2-(1H-benzimidazol-2-ylmethyl)phenol as a scaffold for developing novel bioactive compounds by introducing additional pharmacophores. []
Compound Description: Compound 8, a N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine derivative, exhibits promising anti-leishmanial activity. It demonstrates an IC50 value in the micromolar range against L. mexicana and inhibits the activity of recombinant L. mexicana arginase by 68.27%. Mechanistic studies suggest that Compound 8 induces various ultrastructural changes in the parasite, including membrane blebbing, autophagosome formation, and mitochondrial disorganization, ultimately leading to ROS production and apoptosis. In vivo studies demonstrate a 71% reduction in parasite load in a cutaneous leishmaniasis model. []
Compound Description: This series of compounds features two benzimidazole rings linked by a methylene bridge. Antimicrobial studies revealed compound 6f, with a pyridine substituent, as the most active against various bacterial strains, highlighting the impact of substituent modification on biological activity. []
Relevance: These compounds share the benzimidazole core and methylene linker present in 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. The key difference lies in replacing the phenol ring of the target compound with another benzimidazole moiety. This structural modification leads to bis-benzimidazole derivatives with potent antimicrobial activities. This finding suggests that the phenol ring in 2-[(1H-benzimidazol-2-ylamino)methyl]phenol could potentially be replaced with other heterocycles to explore different biological activities. []
2-(1H‐Benzimidazol‐2‐ylamino)pyrimidin‐4(3H)‐ones
Compound Description: This series of compounds incorporates a pyrimidinone ring system linked to the benzimidazole moiety. Notably, compound 5f (NSC 666286), bearing a hydroxyl and a phenyl substituent on the pyrimidinone ring, demonstrated moderate in vitro anti-HIV activity. []
Compound Description: 21HBMBA is a benzimidazole derivative that has been extensively studied using both experimental and theoretical methods. Research has focused on its optimized geometrical structure, electronic and vibrational features. The study delved into analyzing its FT-IR and FT-Raman data, along with theoretical and actual NMR chemical shifts. Further investigation included exploring its UV-vis spectrum and the impact of solvents. The compound's HOMO and LUMO energies were calculated, suggesting charge transfer within the molecule. Its MEP surface was analyzed to identify chemically reactive areas potentially relevant to drug action. The study also involved a comprehensive examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions, and the Electron Localization Function (ELF). Additionally, the research encompassed the computation of first-order hyperpolarizability and the prediction of NLO characteristics. Molecular docking studies were conducted to predict protein binding. []
Relevance: 21HBMBA exhibits structural similarities to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol by sharing a benzimidazole core linked to a benzene ring via a methylene bridge. The primary distinction lies in the substitution on the benzene ring, where 21HBMBA incorporates a carboxylic acid group. This variation highlights the impact of substituent modifications on the overall molecular properties and potential biological activities. Understanding the structure-activity relationships of 21HBMBA can provide valuable insights into designing and optimizing analogs of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol with improved biological profiles. []
2‐(1H–benzimidazol‐2‐yl)‐phenol derivatives
Compound Description: Five nickel(II) complexes (C1-C5) were synthesized using these derivatives as ligands. The complexes were then activated with diethylaluminum chloride (Et2AlCl) and investigated for their catalytic activity in ethylene oligomerization. Among them, C2, bearing a chlorine substituent on the ligand, exhibited the highest activity. The oligomers obtained from these complexes predominantly consisted of dimers and trimers, with a strong selectivity for linear 1-butene and 1-hexene. []
N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it’s Derivatives
Compound Description: These derivatives incorporate a hydrazide moiety attached to a phenyl ring linked to the benzimidazole core. The anti-inflammatory activity of these compounds was assessed using the rat-paw-oedema method. Several compounds, including BA (Benzimidazole), BC [1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone], BK [N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide], BJ [N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide], and BI [N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide], exhibited potent anti-inflammatory activity compared to the standard drug Indomethacin. []
Compound Description: Identified through a high-throughput screen utilizing Caenorhabditis elegans infected with methicillin-resistant Staphylococcus aureus (MRSA) strain MW2, BIP exhibits anti-virulence properties against MRSA. Despite lacking direct antimicrobial activity against MW2 at concentrations up to 64 μg/ml, BIP effectively downregulates MRSA virulence factors at sub-lethal concentrations. Real-time PCR analysis revealed BIP's ability to suppress the expression of virulence regulator genes, including agrA and codY. Notably, other benzimidazole derivatives like omeprazole and pantoprazole did not exhibit similar effects. BIP pretreatment rendered MW2 cells more susceptible to macrophage-mediated killing, as demonstrated by intracellular killing and live/dead staining assays. Moreover, BIP-pretreated MW2 cells exhibited reduced virulence in the invertebrate host Galleria mellonella. Importantly, BIP displayed no hemolytic activity against human red blood cells at concentrations up to 64 μg/ml, indicating its potential safety profile. []
2-(1H-benzimidazol-2-yl)-phenol derivatives
Compound Description: This refers to a series of five cobalt(II) complexes (C1-C5) derived from 2-(1H-benzimidazol-2-yl)-phenol derivatives. These complexes were characterized and their catalytic activity toward ethylene oligomerization was studied. The results showed that cobalt(II) complexes containing bulky methyl groups in the aryl moiety exhibited high catalytic activities for ethylene oligomerization. []
Relevance: This series of compounds share a core structure with 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, featuring a benzimidazole ring directly linked to a phenol ring. The primary distinction lies in the absence of the amino group and the methylene bridge that are present in the target compound. This subtle change in structure leads to different coordination behavior and catalytic activities for ethylene oligomerization. []
2-(1H-Benzimidazol-2-yl)-phenol
Compound Description: This compound serves as a fundamental scaffold in various studies. It acts as a ligand for synthesizing metal complexes, including those with nickel(II) [] and cobalt(II) [], and is modified to generate derivatives with different substituents for exploring biological activities [, , ].
Relevance: This compound represents the core structure of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, lacking only the amino group and methylene bridge in the linker. The direct attachment of the benzimidazole and phenol rings in this compound highlights their importance in its biological activity and coordination chemistry. [, , ]
2‐(2-Hydroxyaryl)-1H-benzimidazoles
Compound Description: Eleven fluorescent 2-(2-hydroxyaryl)-1H-benzimidazole derivatives, including nine with substituents X (X = H, CH3, CH3O, Cl) on the benzimidazole ring and two 2-(2-hydroxyaryl)-1H-naphth[2,3-d]imidazoles with H or Cl substituents, were synthesized. Their ultraviolet absorption and fluorescent spectra were measured in methanol. The fluorescent properties were investigated based on the excited-state intramolecular proton transfer mechanism, Stokes' shift, and quantum yield. The relationship between fluorescent intensity and substituents was also examined. []
Relevance: These compounds are structurally related to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol as they share the core structure of a benzimidazole ring directly linked to a phenol ring. The key difference lies in the absence of the amino group and the methylene bridge present in the target compound. The investigation of their fluorescent properties provides insights into the electronic properties and potential applications of compounds containing this core structure in fluorescent sensing and imaging. []
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol
Compound Description: This compound is a benzimidazole derivative whose crystal structure reveals an almost planar conformation, with a 6.9° dihedral angle between the 6-methyl-1H-benzimidazole and 2-methoxyphenol planes. It exhibits an intramolecular O—H⋯N hydrogen bond. In the crystal packing, molecules are connected through N—H⋯O hydrogen bonds, forming a three-dimensional network structure. The benzoimidazole methyl group and its attached C atom show positional disorder. []
Compound Description: This benzimidazole derivative exhibits a distinct planar conformation for its benzimidazole moiety. The dihedral angle between the benzimidazole plane and the central pyridine ring is 85.80°, while the methoxyphenyl ring forms a dihedral angle of 57.28° with the pyridine ring. The crystal structure reveals sheets parallel to (010), formed via N—H⋯N hydrogen bonds. []
Relevance: This compound is structurally related to 2-[(1H-benzimidazol-2-ylamino)methyl]phenol by the presence of the (1H-benzimidazol-2-yl)methyl substituent linked through a sulfur atom. The incorporation of a pyridine ring, a methoxyphenyl group, and other substituents highlights the possibility of modifying the benzimidazole scaffold to create diverse chemical entities. []
Compound Description: These compounds, designed to target microtubules, represent a novel class of theranostic agents for cancer therapy. In vitro studies using human neuroblastoma and glioblastoma cell lines demonstrated the potent antiproliferative and radiotoxic effects of the 131I-labeled β-particle emitting derivative (compound 1). Remarkably, compound 1 exhibited significant cytotoxicity at an extracellular radioactive concentration of 0.35 MBq/mL, a level readily achievable in vivo. The therapeutic potential of compound 1 was further validated in a subcutaneous mouse model of human glioblastoma U-87 MG. Biodistribution studies in mice using the 125I-labeled derivative (compound 2) revealed a favorable pharmacokinetic profile, with a whole-body clearance half-life of approximately 6 hours. Notably, intratumoral administration of compound 1 resulted in substantial tumor growth delay, highlighting its therapeutic efficacy in vivo. [, , ]
Compound Description: Fenbendazole (FZ), a benzimidazole anthelmintic drug, acts by binding selectively to β-tubulin in nematodes, inhibiting tubulin polymerization, and disrupting microtubule-dependent glucose uptake. Its anti-proliferative effects stem from its ability to interfere with microtubule dynamics, arresting cells at the G2/M phase with an intact mitotic spindle. FZ exhibits efficacy as a colchicine alternative for generating high-quality chromosome preparations suitable for karyotyping and cytogenetic analyses. The drug effectively blocked the proliferation of human tumor cell lines and peripheral blood lymphocytes in culture. Treatment with FZ at a 1 μM concentration for 3 hours yielded high mitotic indices, resulting in numerous well-spread metaphasic plates in both suspension and adherent cultures. The morphology of metaphase chromosomes obtained from FZ-treated samples was comparable to that observed in colchicine-treated samples. Overall, FZ emerges as a highly efficient, relatively non-toxic, and cost-effective G2/M blocker, presenting a viable alternative to colchicine for routine cytogenetic analysis. []
Compound Description: In the asymmetric unit of this compound, the HgII cation adopts a slightly distorted tetrahedral environment coordinated to two Cl atoms and two imidazole N atoms from the chelating bis[(1H-benzimidazol-2-yl)methyl]sulfane ligand. The substituted imidazole rings of the ligand are almost planar and form a dihedral angle of 42.51°. The crystal packing consists of alternating layers parallel to (010), with N—H⋯Cl hydrogen bonds between the N—H groups of the benzimidazole moieties and chloride ligands responsible for the chain-like packing pattern along []. []
Compound Description: This series of compounds incorporates a benzothiazole ring system linked to an indole moiety through an acrylonitrile spacer. The in vitro anti-tumor evaluation against the MCF-7 breast cancer cell line revealed promising activity for several compounds, with 4j and 4i demonstrating significant potency (GI50 14.3 and 19.5 µM, respectively). Additionally, most compounds exhibited excellent radical scavenging activity against NO, H2O2, DPPH, and superoxide radicals. They also displayed moderate anti-diabetic and anti-inflammatory activities. []
Relevance: Although these compounds do not directly contain the benzimidazole or phenol moieties present in 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, they are relevant as they highlight the potential of combining different heterocyclic systems, such as benzothiazole and indole, to create novel bioactive molecules. The observed anticancer, antioxidant, anti-diabetic, and anti-inflammatory activities of these derivatives suggest that exploring similar hybrid molecules incorporating benzimidazole and phenol rings might lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. []
6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents
Compound Description: These novel compounds were designed to target the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), both of which are attractive targets for developing new antibiotics. These compounds showed superior antimicrobial activity compared to the reference drug Streptomycin in agar well diffusion assays. Molecular docking studies revealed that the most potent antimicrobial compound, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, exhibited favorable binding affinity towards the active site of tRNA (guanine37-N1)-methyltransferase, suggesting a potential mechanism of action. []
1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole
Compound Description: This compound, in conjunction with adipic acid, acts as a ligand to form a one-dimensional zinc(II) coordination polymer. In this polymer, Zn(II) ions are bridged by adipate ligands, creating a chain-like structure. The 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole ligands coordinate to the Zn(II) ions in a monodentate fashion on both sides of the chain. The resulting one-dimensional chains are further connected through hydrogen bonding, resulting in a three-dimensional supramolecular architecture. The polymer also exhibits fluorescence properties. []
Overview
2-[(1H-benzimidazol-2-ylamino)methyl]phenol is a compound with the molecular formula C14H13N3O. It features a benzimidazole ring linked to a phenol group through a methylene bridge, making it a significant structure in various chemical and biological applications. This compound is being explored for its potential in medicinal chemistry, particularly for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Source
The compound can be synthesized through the reaction of 2-aminobenzimidazole with salicylaldehyde under specific conditions. The synthesis typically involves solvents such as ethanol or methanol and may require catalysts like acetic acid to facilitate the reaction.
Classification
2-[(1H-benzimidazol-2-ylamino)methyl]phenol is classified as an organic compound, specifically under the categories of phenolic compounds and heterocycles due to its structural features.
Synthesis Analysis
Methods
The synthesis of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol generally follows these steps:
Reactants: The primary reactants include 2-aminobenzimidazole and salicylaldehyde.
Reaction Conditions: The reaction is performed in a solvent (ethanol or methanol) with acetic acid as a catalyst.
Procedure:
The reactants are mixed and heated under reflux for several hours.
After the reaction, the mixture is cooled, and the product is crystallized from the solution.
Technical Details
The reaction typically yields the desired compound in moderate to high purity, depending on the reaction conditions and purification methods employed. Industrial production may utilize continuous flow reactors for efficiency and higher yields.
Molecular Structure Analysis
Structure
The molecular structure of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol can be described as follows:
Core Structure: A benzimidazole ring (a fused bicyclic structure containing nitrogen) connected via a methylene bridge to a phenolic group.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylamino)methyl]phenol can undergo several types of chemical reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine functionality can be reduced to yield secondary amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Technical Details
Common reagents include:
Oxidation Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Bromine or nitric acid for electrophilic substitution reactions.
Mechanism of Action
Process
The mechanism of action for 2-[(1H-benzimidazol-2-ylamino)methyl]phenol in biological systems is primarily linked to its interactions with biomolecules such as DNA and proteins. Studies have shown that this compound can exhibit electrochemical interactions with DNA sequences, suggesting potential applications in anticancer therapies.
Data
Research indicates that the presence of benzimidazole derivatives enhances biological activity against various cancer cell lines, including breast and lung cancer cells.
Physical and Chemical Properties Analysis
Physical Properties
Key physical properties include:
Melting Point: Typically ranges around 230–231 °C.
Chemical Properties
Chemical properties include:
Solubility: Soluble in polar solvents such as ethanol and methanol.
Relevant Data
Spectroscopic data (IR, NMR) confirm the presence of functional groups:
IR spectra show characteristic peaks for hydroxyl (OH), amine (NH), and aromatic C-H bonds.
Applications
Scientific Uses
The compound has diverse applications across several fields:
Chemistry: Serves as a ligand in coordination chemistry and as a precursor for synthesizing more complex molecules.
Biology: Investigated for antimicrobial and antifungal properties; potential therapeutic applications in treating infections and cancer.
Medicine: Explored for anti-inflammatory effects and other therapeutic potentials.
Industry: Used in dye synthesis and manufacturing of pigments due to its chemical reactivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.